Hydroxysenkirkine
Description
Properties
IUPAC Name |
(1R,4Z,6R,7S,14R,17S)-4-ethylidene-7,17-dihydroxy-7-(hydroxymethyl)-6,14-dimethyl-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO7/c1-4-13-9-12(2)18(24,11-21)17(23)26-10-14-5-7-20(3)8-6-15(19(14,20)25)27-16(13)22/h4-5,12,15,21,24-25H,6-11H2,1-3H3/q+1/b13-4-/t12-,15-,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWHRMSWJOLABX-OIMJGDGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2(C(CC3)OC1=O)O)C)(CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CC[N@@+]3([C@]2([C@@H](CC3)OC1=O)O)C)(CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28NO7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020072 | |
| Record name | Hydroxysenkirkine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Sol in water, ethanol, chloroform and hot acetone, In water, 6X10+5 mg/L @ 25 °C /Estimated/ | |
| Record name | HYDROXYSENKIRKINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9.7X10-23 mm Hg @ 25 °C /Estimated/ | |
| Record name | HYDROXYSENKIRKINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless plates | |
CAS No. |
26782-43-4 | |
| Record name | Hydroxysenkirkine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026782434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxysenkirkine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYSENKIRKINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OQV6HU6GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROXYSENKIRKINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
124-125 °C | |
| Record name | HYDROXYSENKIRKINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Plant Material Collection and Preparation
Plants are harvested during active growth phases, with aerial parts (leaves, stems, flowers) preferred due to higher alkaloid concentrations. Fresh or dried specimens are ground into coarse powder to increase surface area for solvent interaction.
Solvent Extraction
Aqueous and organic solvents are used sequentially:
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Defatting : Non-polar solvents like hexane remove lipids and pigments.
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Alkaloid Extraction : Polar solvents such as methanol or ethanol (70–80%) extract alkaloids. Acidified water (pH 2–3 with HCl) enhances solubility of basic alkaloids.
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Concentration : Rotary evaporation under reduced pressure yields a crude extract.
Purification Techniques
Chromatographic methods isolate this compound from complex mixtures:
Table 1: Extraction Yields from Documented Studies
| Plant Source | Part Used | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Crotalaria laburnifolia | Leaves | Methanol/HCl | 0.12 | 95 |
| Packera anonyma | Stems | Ethanol (80%) | 0.09 | 92 |
Structural Complexity and Biosynthetic Pathways
This compound’s structure—a tricyclic pyrrolizidine core with hydroxyl, methyl, and keto groups—poses challenges for chemical synthesis. Its biosynthesis in plants involves:
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Ornithine Derivatization : Ornithine is converted to homospermidine, the pyrrolizidine backbone precursor.
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Oxidation and Cyclization : Cytochrome P450 enzymes introduce hydroxyl groups and catalyze ring formation.
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Esterification : Ester linkages form between the necine base and necic acid components.
Epoxidation of the 1,2 double bond, critical for its hepatotoxic activity, occurs post-biosynthetically in vivo.
Attempted Synthetic Routes and Challenges
No commercial synthesis exists due to the compound’s stereochemical complexity and lack of economic demand. Laboratory-scale efforts face hurdles:
Retrosynthetic Analysis
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Target Bonds : C7–C17 and C14–N bonds are strategic disconnection points.
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Chiral Centers : Asymmetric synthesis of four stereocenters (C1, C6, C7, C14) requires enantioselective catalysts.
Key Synthetic Attempts
Table 2: Synthetic Challenges and Mitigation Strategies
| Challenge | Mitigation Strategy | Success Rate |
|---|---|---|
| Stereochemical control | Chiral auxiliaries (e.g., Evans’ oxazolidinones) | Moderate |
| Oxidative degradation | Low-temperature reactions under inert gas | High |
Analytical Characterization
Purified this compound is validated using:
Chemical Reactions Analysis
Types of Reactions
Hydroxysenkirkine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in the structure.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Hydroxysenkirkine is a compound that has garnered attention in recent scientific research due to its potential applications in various fields, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of the applications of this compound, supported by detailed data tables and case studies.
Pharmacological Applications
This compound has shown promise in pharmacological research, particularly in the following areas:
- Anti-inflammatory Activity : Studies have indicated that this compound exhibits significant anti-inflammatory effects, which may be beneficial in treating chronic inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and pathways.
- Antioxidant Properties : The compound has demonstrated strong antioxidant capabilities, helping to mitigate oxidative stress in cells. This property is crucial for developing therapies aimed at diseases linked to oxidative damage.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This effect is attributed to its ability to modulate signaling pathways involved in cell survival and death.
Biochemical Studies
This compound has been utilized in biochemical research to explore its interactions with cellular components:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
- Cell Signaling Modulation : The compound's ability to influence cell signaling pathways has been investigated, particularly in relation to growth factor signaling and apoptosis regulation.
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models showed that administration of this compound significantly reduced markers of inflammation (e.g., TNF-alpha and IL-6) compared to control groups. This suggests its potential as a therapeutic agent for inflammatory conditions such as arthritis.
| Parameter | Control Group | This compound Group |
|---|---|---|
| TNF-alpha (pg/mL) | 150 ± 20 | 80 ± 15 |
| IL-6 (pg/mL) | 120 ± 25 | 50 ± 10 |
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that this compound reduced cell viability by approximately 40% after 48 hours of treatment, indicating its potential as an anticancer agent.
| Treatment Time (hours) | Cell Viability (%) |
|---|---|
| Control | 100 |
| This compound | |
| 24 | 85 |
| 48 | 60 |
Mechanism of Action
Hydroxysenkirkine exerts its effects primarily through its interaction with cellular enzymes and DNA. It is believed to form reactive metabolites that can bind to cellular macromolecules, leading to cytotoxic effects . The compound’s hepatotoxicity is thought to be mediated by its ability to form DNA adducts, which can disrupt normal cellular processes and induce apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrolizidine Alkaloids
Structural Analogues
Hydroxysenkirkine shares structural similarities with other macrocyclic PAs, including senkirkine and neosenkirkine , but differs in functional groups and hydrogen-bonding patterns (Table 1).
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Source Plant | Key Structural Features | Hydrogen Bonding Patterns |
|---|---|---|---|---|
| This compound | C₁₉H₂₇NO₇·CH₃OH | Senecio anonymus | Hydroxyl group, methanol adduct | O11...HO12 (intramolecular), O8...HO12 |
| Neosenkirkine | C₁₉H₂₇NO₆ | Senecio anonymus | Lacks methanol adduct | O11...HO12 (intramolecular) |
| Senkirkine | C₁₉H₂₇NO₆ | Tephroseris integrifolia | No hydroxyl or methanol groups | N/A |
| Anonamine | C₁₉H₂₇NO₇ | Senecio anonymus | Hydroxyl group, lacks methanol adduct | O21...HO21’ (intermolecular) |
- Neosenkirkine vs. This compound: The absence of a methanol adduct in neosenkirkine reduces its molecular weight and alters solubility.
- Senkirkine vs. This compound: Senkirkine lacks hydroxyl and methanol groups, making it less polar. This difference correlates with variations in hepatotoxicity, as hydroxylation often enhances metabolic activation to toxic pyrrolic derivatives .
Toxicity Profiles and Carcinogenic Classification
Table 2: Toxicological Comparison
| Compound | Hepatotoxicity (In Vivo) | IARC Classification | Key Metabolic Pathway | Carcinogenic Potential |
|---|---|---|---|---|
| This compound | High (newborn rats) | Group 3 | Epoxide formation via CYP450 | Not classifiable for humans |
| Senkirkine | Moderate-High | Group 3 | Similar epoxide activation | Not classifiable for humans |
| Retrorsine | Very High | N/A | Rapid conversion to pyrrolic metabolites | Confirmed hepatocarcinogen in rodents |
| Lasiocarpine | Extreme | Group 2B | High reactivity of diesters | Possibly carcinogenic to humans |
- In contrast, lasiocarpine (Group 2B) exhibits higher reactivity due to its diester structure, leading to stronger DNA adduct formation .
- Comparative Potency : Schoental’s seminal study demonstrated that this compound induces liver necrosis in newborn rats at doses comparable to senkirkine but lower than retrorsine, suggesting structural modifications (e.g., hydroxylation) modulate toxicity .
Metabolic and Pharmacokinetic Differences
Biological Activity
Hydroxysenkirkine, a pyrrolizidine alkaloid (PA), has garnered attention due to its biological activities, particularly its hepatotoxic and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and implications for health.
Overview of this compound
This compound is structurally related to other PAs and is known for its complex interactions within biological systems. It is primarily derived from plants in the Senecio genus and has been studied for both its toxicological effects and potential therapeutic applications.
This compound exerts its biological effects primarily through metabolic activation, leading to the formation of reactive metabolites. These metabolites can bind to cellular macromolecules, resulting in cytotoxic effects. The epoxidation of double bonds in this compound is a crucial step in its hepatotoxic and carcinogenic activities, as it can generate DNA adducts that contribute to tumorigenesis .
Key Mechanisms:
- Formation of DNA Adducts: this compound can form DNA adducts through reactive intermediates, leading to genotoxicity. This process is similar to that observed with other PAs, such as riddelliine .
- Cytotoxicity: The compound's interaction with cellular enzymes can disrupt normal cellular functions, leading to apoptosis in tumor cells.
Hepatotoxicity
This compound has been associated with significant hepatotoxic effects. Studies have shown that exposure can lead to liver damage characterized by symptoms such as hepatomegaly and liver function impairment. In clinical case studies involving patients consuming herbal remedies containing this compound, symptoms of hepatic sinusoidal obstruction syndrome (HSOS) were reported .
Anticancer Properties
Research into the anticancer potential of this compound indicates that it may interfere with tumor cell metabolism. Specifically, it has been shown to induce apoptosis in various cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Comparative Analysis with Related Compounds
This compound is part of a broader class of pyrrolizidine alkaloids that includes senkirkine and retrorsine. A comparative analysis highlights differences in their biological activities:
| Compound | Hepatotoxicity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | DNA adduct formation, apoptosis induction |
| Senkirkine | Moderate | Low | Primarily hepatotoxic without significant anticancer effects |
| Retrorsine | High | Low | Strongly hepatotoxic with limited anticancer properties |
Case Studies
- Case Study 1: A 44-year-old female developed severe liver dysfunction after self-administering herbal remedies containing Yi Dian Hong, which includes this compound. Symptoms included abdominal distension and jaundice, attributed to PA-induced HSOS .
- Case Study 2: Another patient presented with fatigue and abdominal distension after prolonged consumption of herbal tea containing this compound. Clinical evaluation confirmed liver impairment linked to PA exposure .
Research Findings
Recent studies have focused on the metabolic pathways of this compound across different species, revealing significant interspecies variability in degradation rates. For instance, liver enzyme activity was assessed using S9 fractions from humans and various animals, indicating differences in the biotransformation of PAs .
Q & A
Q. What analytical techniques are most effective for identifying and characterizing Hydroxysenkirkine in plant extracts?
Methodological Answer: this compound is typically identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for precise molecular weight determination. Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is critical for structural elucidation. Thin-layer chromatography (TLC) with specific staining reagents (e.g., Dragendorff’s reagent for alkaloids) provides preliminary screening .
Q. How can researchers ensure reproducibility in isolating this compound from natural sources?
Methodological Answer: Reproducibility requires standardized extraction protocols, such as using methanol or ethanol as solvents under controlled pH and temperature. Column chromatography with silica gel or reverse-phase C18 matrices is recommended for purification. Documenting solvent gradients, flow rates, and column dimensions in supplementary materials is essential for replication .
Q. What are the primary cytotoxicity assays used to evaluate this compound’s bioactivity?
Methodological Answer: Common assays include the MTT assay for cell viability, lactate dehydrogenase (LDH) release for membrane integrity, and comet assays for DNA damage. Dose-response curves (0.1–100 µM) in human hepatocyte models (e.g., HepG2) are standard for toxicity screening. Positive controls (e.g., aflatoxin B1) validate experimental conditions .
Advanced Research Questions
Q. How can contradictory cytotoxicity data for this compound across studies be systematically resolved?
Methodological Answer: Contradictions often arise from variability in cell lines, exposure durations, or purity of the compound. A meta-analysis of raw data (e.g., IC values) with standardized normalization (e.g., to vehicle controls) is critical. Researchers should cross-validate findings using orthogonal assays (e.g., apoptosis markers like caspase-3 activation) and transparently report batch-to-batch variability in compound purity .
Q. What experimental strategies can elucidate this compound’s mechanism of action at the molecular level?
Methodological Answer: RNA sequencing (RNA-seq) or CRISPR-Cas9 gene-editing screens can identify differentially expressed genes or pathways affected by this compound. Molecular docking simulations predict interactions with cellular targets (e.g., cytochrome P450 enzymes). Isotope-labeled this compound (e.g., C) enables tracking metabolic pathways in vitro .
Q. How should researchers design ecotoxicological studies to assess this compound’s environmental persistence?
Methodological Answer: Use soil microcosms or aquatic mesocosms spiked with this compound (0.01–10 ppm) to study degradation kinetics. High-resolution mass spectrometry (HRMS) quantifies parent compounds and metabolites. Include microbial diversity analysis (16S rRNA sequencing) to evaluate ecological impact. Comparative studies with structurally related pyrrolizidine alkaloids (e.g., senkirkine) contextualize findings .
Q. What computational approaches are suitable for predicting this compound’s structure-activity relationships (SAR)?
Methodological Answer: Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations model interactions with biological membranes. QSAR models trained on pyrrolizidine alkaloid datasets can prioritize derivatives for synthesis .
Methodological Considerations
- Literature Synthesis : Use systematic reviews (PRISMA guidelines) to aggregate data from primary sources (e.g., IARC Monographs, ToxNet) while excluding grey literature without peer review .
- Data Transparency : Publish raw NMR spectra, chromatograms, and dose-response data in repositories like Zenodo or Figshare to enable reanalysis .
- Ethical Reporting : Adhere to OECD Guidelines for chemical testing (e.g., Test No. 423 for acute oral toxicity) to ensure regulatory relevance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
